1,2,6-Trimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester
Description
1,2,6-Trimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester is a piperidine derivative characterized by a central six-membered ring with three methyl groups at positions 1, 2, and 6, a ketone group at position 4, and diethyl ester moieties at positions 3 and 3. Its molecular formula is C₁₅H₂₃NO₅, with a molecular weight of 297.35 g/mol. The compound is structurally related to 1,4-dihydropyridine (DHP) derivatives but differs in oxidation state (4-oxo vs. 1,4-dihydro) and substitution patterns .
Properties
IUPAC Name |
diethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-6-19-13(17)10-8(3)15(5)9(4)11(12(10)16)14(18)20-7-2/h8-11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYGCYSGPGGRFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N(C(C(C1=O)C(=O)OCC)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704496 | |
| Record name | Diethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53630-60-7 | |
| Record name | Diethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Trimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of piperidine-3,5-dicarboxylic acid with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2,6-Trimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of different ester derivatives.
Scientific Research Applications
1,2,6-Trimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,6-Trimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Ester Group Modifications
Replacing diethyl esters with smaller or bulkier esters alters solubility and bioavailability:
Key Observations :
Physicochemical and Spectroscopic Comparisons
Melting Points and NMR Data
Data from diethyl ester derivatives with aryl 4-position substituents :
Trends :
- Polar substituents (e.g., –OH, –NO₂) increase melting points due to hydrogen bonding .
- Electron-withdrawing groups (e.g., –NO₂) deshield adjacent protons, shifting NMR signals downfield.
Biological Activity
1,2,6-Trimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester (CAS Number: 53630-60-7) is a chemical compound with a complex structure that includes a piperidine ring and multiple functional groups. Its molecular formula is C₁₄H₂₃N₁O₅, and it has a molecular weight of 285.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research.
Synthesis and Properties
The synthesis of this compound typically involves the esterification of piperidine-3,5-dicarboxylic acid with diethyl sulfate in the presence of a base like sodium hydroxide under reflux conditions. The resultant product appears as a white to off-white powder and is characterized by its reactive functional groups, including carbonyl and carboxyl moieties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
2. Antiviral Activity
The compound has also been investigated for its antiviral properties. It interacts with viral proteins or enzymes, potentially inhibiting viral replication .
3. Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). These effects are often assessed using the MTT assay to determine cell viability at various concentrations .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- A study evaluated the cytotoxic effects of the compound on HepG2 and MCF-7 cell lines, revealing IC50 values indicating significant cytotoxicity at higher concentrations. For instance:
- HepG2 : IC50 = 42 µg/mL
- MCF-7 : IC50 = 100 µg/mL
- A study evaluated the cytotoxic effects of the compound on HepG2 and MCF-7 cell lines, revealing IC50 values indicating significant cytotoxicity at higher concentrations. For instance:
- Antimicrobial Activity
Comparative Analysis
The biological activity of this compound can be compared to other similar compounds:
| Compound Name | Molecular Formula | Biological Activity | IC50 Value (µg/mL) |
|---|---|---|---|
| 1,2,6-trimethyl-4-oxo-piperidine | C₁₄H₂₃N₁O₅ | Antimicrobial & Antiviral | HepG2: 42; MCF-7: 100 |
| 2,6-Dimethyl-4-oxo-piperidine | C₁₂H₁₉N₁O₅ | Moderate Antimicrobial | Not specified |
| 4-Oxo-2,2,6,6-tetramethylpiperidine | C₁₂H₁₉N₁O | Antiviral | Not specified |
The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cellular processes. This interaction can modulate enzyme activity or receptor signaling pathways leading to desired therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization techniques for 1,2,6-trimethyl-4-oxo-piperidine-3,5-dicarboxylate derivatives?
- Methodology : The compound is typically synthesized via Hantzsch-type reactions using diethyl acetylenedicarboxylate, methyl ketones, and ammonium acetate under reflux conditions. Characterization involves FT-IR to confirm carbonyl and ester functionalities, 1H/13C NMR to resolve proton/carbon environments (e.g., methyl groups at δ 1.2–1.4 ppm for ester CH3 and δ 2.1–2.5 ppm for piperidine CH3), and single-crystal XRD for structural validation. Hirshfeld surface analysis can map intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. How do crystallographic parameters inform the stability of this compound?
- Methodology : Single-crystal XRD reveals bond lengths (e.g., C=O at ~1.21 Å) and torsion angles critical for conformational stability. Hirshfeld analysis quantifies intermolecular interactions (e.g., 15–20% contribution from H···O contacts), while DFT calculations (B3LYP/6-31G(d)) validate geometric parameters and electron density distribution. Discrepancies >0.05 Å between experimental and computational data warrant re-evaluation of crystallization conditions .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity in derivatives of this compound?
- Methodology : Introduce substituents (e.g., arylidene groups at C-3/C-5) via Knoevenagel condensation to improve cytotoxicity. Optimize reaction conditions (e.g., 60°C, 12 hr) to achieve yields >50%. Validate using ESI-MS (e.g., m/z 532.25 [M+H]+) and cytotoxicity assays (IC50 values vs. cancer cell lines). Correlate electronic effects (e.g., nitro groups lowering LUMO energy) with activity using DFT .
Q. What computational strategies optimize reaction pathways for novel derivatives?
- Methodology : Use quantum chemical reaction path searches (e.g., IRC calculations) to identify low-energy transition states. Apply machine learning (e.g., Bayesian optimization) to screen solvent/base combinations, reducing trial-and-error experimentation. For example, ethanol/piperidine systems increase yields by 20% compared to DMF .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodology : For ambiguous NMR signals (e.g., overlapping methyl peaks), employ 2D-COSY or HSQC to resolve coupling networks. Cross-validate with computational NMR (GIAO method at B3LYP/6-311+G(d,p)) to assign signals. If XRD data conflicts with spectral results (e.g., unexpected diastereomers), re-crystallize in alternative solvents (e.g., hexane/EtOAc) .
Q. What role do hydrogen-bonding networks play in solid-state stability?
- Methodology : Analyze Hirshfeld surfaces to quantify H-bond contributions (e.g., 18% for O···H contacts). Use thermal gravimetry (TGA) to assess decomposition temperatures (e.g., >200°C). Compare with DFT-calculated lattice energies to predict polymorph stability. For metastable forms, stabilize via co-crystallization with carboxylic acids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
